molecular formula C13H14N2O3S B6415848 2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine CAS No. 1261908-80-8

2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine

Cat. No.: B6415848
CAS No.: 1261908-80-8
M. Wt: 278.33 g/mol
InChI Key: JBLSMWFVEUUZNG-UHFFFAOYSA-N
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Description

2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through sulfonation reactions, where dimethylamine reacts with a sulfonyl chloride derivative of the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylsulfamoyl group can enhance the compound’s ability to penetrate cell membranes, while the hydroxyl group may participate in hydrogen bonding with target molecules.

Comparison with Similar Compounds

    2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxypyridine: Similar structure but with a methoxy group instead of a hydroxyl group.

    2-(3-N,N-Dimethylsulfamoylphenyl)-5-chloropyridine: Similar structure but with a chlorine atom instead of a hydroxyl group.

Uniqueness: 2-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine is unique due to the presence of both the hydroxyl and dimethylsulfamoyl groups, which confer distinct chemical and biological properties. The hydroxyl group can participate in hydrogen bonding, while the dimethylsulfamoyl group can enhance lipophilicity and membrane permeability.

Properties

IUPAC Name

3-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-5-3-4-10(8-12)13-7-6-11(16)9-14-13/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLSMWFVEUUZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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